Dodecyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate
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Overview
Description
Dodecyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dodecyl ester group attached to a fluorene core, which is further substituted with nitro groups and a carboxylate group. The molecular formula of this compound is C25H27N3O9, and it has a molecular weight of 513.509 g/mol .
Preparation Methods
The synthesis of Dodecyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate typically involves multiple steps, starting with the nitration of fluorene derivatives. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The resulting trinitrofluorene derivative is then esterified with dodecyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Dodecyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions, leading to the formation of nitroso or nitrosonium derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the dodecyl group is replaced by other nucleophiles such as alkoxides or amines.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, palladium catalysts, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dodecyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s nitro groups make it a potential candidate for studying nitroaromatic compound interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of Dodecyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release the active carboxylate moiety, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Dodecyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate can be compared with other similar compounds, such as:
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid dibutylamide: This compound has a similar fluorene core but with different substituents, leading to variations in its chemical reactivity and applications.
2,4,7-Trinitro-9-fluorenone:
9-Isopropylidene-2,5,7-trinitro-9H-fluorene-4-carboxylic acid methyl ester: This compound has a different ester group, which influences its solubility and reactivity.
The uniqueness of this compound lies in its specific ester and nitro group arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62901-57-9 |
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Molecular Formula |
C26H29N3O9 |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
dodecyl 4,5,7-trinitro-9-oxofluorene-2-carboxylate |
InChI |
InChI=1S/C26H29N3O9/c1-2-3-4-5-6-7-8-9-10-11-12-38-26(31)17-13-19-23(21(14-17)28(34)35)24-20(25(19)30)15-18(27(32)33)16-22(24)29(36)37/h13-16H,2-12H2,1H3 |
InChI Key |
SKDXOKHZOZGACH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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